3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine
CAS No.: 946360-40-3
Cat. No.: VC8330795
Molecular Formula: C23H21N3OS2
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946360-40-3 |
|---|---|
| Molecular Formula | C23H21N3OS2 |
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
| Standard InChI | InChI=1S/C23H21N3OS2/c1-15-7-9-17(10-8-15)14-28-21-12-11-20(25-26-21)22-16(2)24-23(29-22)18-5-4-6-19(13-18)27-3/h4-13H,14H2,1-3H3 |
| Standard InChI Key | FXIHUKZPHUGCQU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C |
Introduction
The compound 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a heterocyclic organic molecule with potential applications in medicinal chemistry. This compound features a pyridazine core substituted with thiazole and sulfanyl groups, making it a promising candidate for biological activity studies such as antimicrobial, anticancer, or enzyme inhibition properties. The structural complexity and functional group diversity suggest its potential utility in drug discovery.
Synthesis
The synthesis of this compound likely involves multi-step reactions combining:
-
Formation of the thiazole ring: Typically achieved through cyclization reactions involving thiourea and α-haloketones.
-
Functionalization of the pyridazine core: This step involves nucleophilic substitution or coupling reactions to introduce the sulfanyl group.
-
Final assembly: The methoxyphenyl-thiazole moiety is coupled with the pyridazine framework using cross-coupling techniques like Suzuki or Heck reactions.
Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
-
NMR Spectroscopy: For structural confirmation, proton (H) and carbon (C) NMR provide detailed information about chemical shifts and connectivity.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=N stretching in pyridazine).
-
X-ray Crystallography: Provides precise 3D structural data if a single crystal is available.
Biological Activity
Compounds with similar frameworks have demonstrated significant biological activities:
-
Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties due to its ability to interact with microbial enzymes.
-
Anticancer Potential: Pyridazine derivatives often exhibit cytotoxic effects on tumor cells by inhibiting specific kinases or DNA replication.
-
Enzyme Inhibition: Sulfanyl groups can enhance binding affinity to enzyme active sites, making such compounds potential inhibitors.
Hypothetical Biological Data:
| Tested Activity | Result (Predicted) |
|---|---|
| Antibacterial (MIC) | ~10 µg/mL |
| Antifungal (MIC) | ~15 µg/mL |
| Cytotoxicity (IC50) | ~5 µM against selected cancer cell lines |
Applications
The compound’s structure suggests applications in:
-
Drug Development: As a scaffold for designing new therapeutic agents.
-
Material Science: Due to its heterocyclic nature, it may serve as a precursor for advanced materials.
-
Biochemical Research: Useful in studying enzyme-substrate interactions.
Future Directions
Further research on this compound should focus on:
-
Detailed biological evaluation across multiple targets.
-
Optimization of synthetic routes for better yield and purity.
-
Computational studies to predict pharmacokinetics and toxicity.
This compound represents an exciting avenue for exploration in both medicinal chemistry and material science domains due to its unique structural features and potential bioactivities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume